2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a phenoxymethyl group and at position 2 with a sulfanyl (-S-) linker to a piperidin-1-yl-ethanone moiety. Its molecular formula is C₁₇H₁₉N₃O₃S (average mass: 345.42 g/mol), with structural features that influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(19-9-5-2-6-10-19)12-23-16-18-17-14(22-16)11-21-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFJFRLLBMCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329192 | |
| Record name | 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
484019-62-7 | |
| Record name | 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is a synthetic organic molecule that incorporates a unique oxadiazole ring structure along with a piperidine moiety. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 266.28 g/mol. The presence of the oxadiazole ring and the piperidine structure suggests a diverse range of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O3S |
| Molecular Weight | 266.28 g/mol |
| Chemical Structure | Structure |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine structures exhibit various pharmacological effects, including:
- Antibacterial Activity : Compounds similar to this one have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Notably, these compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have potential applications in treating urinary tract infections .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives based on the oxadiazole and piperidine frameworks. The synthesized compounds were screened for antibacterial properties and enzyme inhibition. Among these, some demonstrated IC50 values indicating strong inhibitory activity against urease, suggesting potential therapeutic applications .
- In Silico Studies : Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activity of similar compounds. These studies suggest that structural modifications can enhance bioactivity .
- Antiviral Screening : While the primary focus has been on antibacterial properties, there is emerging research exploring the antiviral potential of similar piperidine derivatives against viruses such as HIV .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurotransmission.
- Molecular Docking Studies : These studies reveal how the compound fits into enzyme active sites or receptor binding sites, providing insights into its potential efficacy as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (Compound XIV)
- Key Features: Electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at C5 and C2 positions.
- Activity : Exhibits potent CNS depressant activity (anticonvulsant, antidepressant) due to enhanced dipole interactions with neuronal targets .
- Comparison: Unlike the target compound’s phenoxymethyl group, the nitro and chloro substituents in XIV increase electron deficiency, favoring binding to GABA receptors. The target compound’s piperidine moiety may shift activity toward peripheral or alternative CNS pathways .
2-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone
Thiadiazole and Oxadiazole Bioisosteres
5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives
- Key Features: Thiadiazole core with a phenyl group at C5 and amino substituents.
- Activity: Demonstrates anticancer activity (e.g., apoptosis induction in colon adenocarcinoma cells) via thiadiazole’s sulfur atom facilitating redox interactions .
- Comparison : The oxadiazole core in the target compound lacks sulfur’s redox activity, possibly reducing anticancer potency. However, the sulfanyl linker may compensate by enabling disulfide bond formation with cellular thiols .
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone
Mechanistic Insights and Research Implications
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro and chloro groups (e.g., in XIV) enhance CNS activity by stabilizing charge-transfer complexes with receptors. The target compound’s phenoxymethyl (electron-donating) group may favor interactions with hydrophobic pockets in non-CNS targets .
- Sulfanyl Linker: The -S- bridge in the target compound and analogues (e.g., 5g in ) enables disulfide bond formation, critical for fungicidal and herbicidal activity. However, substitution with piperidine-ethanone may redirect activity toward mammalian enzymes .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of piperidinyl protons (δ 1.5–2.8 ppm) and oxadiazole-linked sulfanyl groups (δ 3.1–3.5 ppm). 2D NMR (e.g., HSQC) resolves overlapping signals in the aromatic region .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays). Gradient elution (acetonitrile/water with 0.1% TFA) resolves byproducts from cyclization steps .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragments (e.g., cleavage at the sulfanyl-ether bond) .
How can researchers resolve contradictions in reported bioactivity data across different in vitro assays?
Advanced Research Focus
Discrepancies often arise from assay-specific variables:
- Cellular Models : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects.
- Compound Solubility : Pre-solubilize in DMSO (<0.1% final concentration) and validate stability via LC-MS over 24 hours .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Dose-Response Curves : Perform triplicate experiments with nonlinear regression (e.g., GraphPad Prism) to calculate robust IC₅₀ values .
What strategies are recommended for structure-activity relationship (SAR) studies targeting the oxadiazole and piperidine moieties?
Q. Advanced Research Focus
- Oxadiazole Modifications : Replace the phenoxymethyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance electrophilicity and target binding .
- Piperidine Substitutions : Introduce sp³-hybridized nitrogen via N-alkylation (e.g., methyl or cyclopropyl groups) to improve metabolic stability .
- Bioisosteric Replacement : Substitute the sulfanyl-ether linker with amide or triazole groups to assess impact on pharmacokinetics .
How can computational methods predict this compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to ATP-binding pockets (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability over 100 ns .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors on oxadiazole) using LigandScout .
- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and CYP450 inhibition risks .
What experimental approaches mitigate solubility and stability challenges during in vivo studies?
Q. Advanced Research Focus
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- Stability Monitoring : Conduct forced degradation studies (acid/base, oxidative, thermal stress) with HPLC tracking .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction for PK/PD modeling .
How do researchers validate the selectivity of this compound against off-target receptors or enzymes?
Q. Advanced Research Focus
- Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) or GPCRs (Calcium flux assays) .
- CRISPR-Cas9 Knockouts : Generate target-deficient cell lines to confirm on-target effects .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization .
What are the best practices for scaling up synthesis without compromising yield or purity?
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow reactors minimize exothermic risks during cyclization steps .
- Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
- Quality-by-Design (QbD) : Use DoE (Design of Experiments) to optimize parameters like temperature, solvent ratio, and mixing speed .
How can researchers address conflicting data in enzymatic vs. cell-based assays for mechanism-of-action studies?
Q. Advanced Research Focus
- Biochemical Assays : Use purified enzymes (e.g., recombinant kinases) to isolate direct inhibition effects.
- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling changes in cells .
- Chemical Probes : Employ photoaffinity labeling or click chemistry to map cellular target engagement .
What role do the 1,3,4-oxadiazole and piperidine systems play in overcoming multidrug resistance (MDR) in cancer models?
Q. Advanced Research Focus
- Efflux Pump Inhibition : Assess P-gp/BCRP substrate potential using calcein-AM assays .
- Apoptosis Pathways : Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 dye) .
- Synergy Studies : Combine with chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CompuSyn) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
